(R)-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine
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Overview
Description
®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a chiral compound that features a tetrahydrofuran ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ®-tetrahydrofuran-3-ylmethanol as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific pathways makes it a candidate for investigating new therapeutic approaches .
Medicine
In medicine, ®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is explored for its potential as a pharmaceutical agent. Its interactions with molecular targets could lead to the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .
Mechanism of Action
The mechanism of action of ®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
®-1-(Tetrahydrofuran-3-yl)ethan-1-one: This compound shares the tetrahydrofuran ring but differs in the attached functional groups.
®-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate: Another similar compound with a different substituent on the tetrahydrofuran ring.
Uniqueness
®-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is unique due to its combination of the tetrahydrofuran ring and the pyrazole moiety. This structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-[(3R)-oxolan-3-yl]pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2/t7-/m1/s1 |
InChI Key |
CGWDUHSWKSAOCN-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC[C@@H]1N2C=C(C=N2)N |
Canonical SMILES |
C1COCC1N2C=C(C=N2)N |
Origin of Product |
United States |
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